molecular formula C15H17N3O2S B12102873 N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide

N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B12102873
M. Wt: 303.4 g/mol
InChI Key: AFUWQWYPPZFWCO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of MKC-733 involves several steps, starting with the preparation of the thieno[3,2-b]pyridine core. This core is then functionalized to introduce the azabicyclo[2.2.2]octane moiety and the carboxamide group. The final product is obtained as a hydrochloride salt to enhance its solubility and stability . Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

MKC-733 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

MKC-733 exerts its effects by acting as an agonist for the 5-HT3 receptor, a subtype of serotonin receptor that is involved in various physiological processes. Upon binding to the receptor, MKC-733 induces a conformational change that activates the receptor and triggers downstream signaling pathways. These pathways can influence neurotransmitter release, gastrointestinal motility, and other physiological responses .

Comparison with Similar Compounds

MKC-733 is unique among 5-HT3 receptor agonists due to its specific chemical structure and receptor affinity. Similar compounds include:

MKC-733’s uniqueness lies in its specific receptor affinity and the potential therapeutic applications that arise from its distinct chemical structure .

Properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUWQWYPPZFWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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